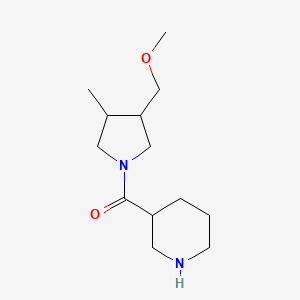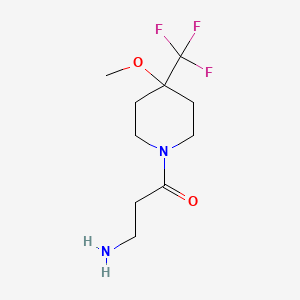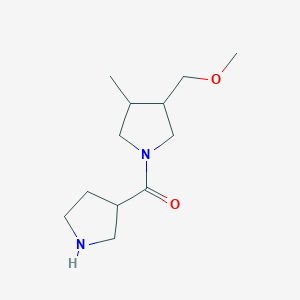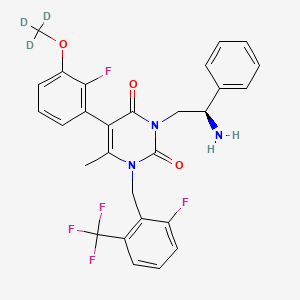
De(ethyl buytrate) Elagolix Methoxy-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
De(ethyl buytrate) Elagolix Methoxy-d3 is a stable isotope-labeled compound used primarily in scientific research. It is an intermediate in the synthesis of Elagolix Methoxy-d3 Sodium Salt, which is a labeled analogue of Elagolix, a potent human gonadotropin-releasing hormone receptor antagonist. This compound is significant in various fields, including metabolic research, environmental studies, clinical diagnostics, and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of De(ethyl buytrate) Elagolix Methoxy-d3 requires stringent process parameter control to ensure product quality. The production process involves custom synthesis, biosynthesis, purification, and characterization to meet the specific structural needs of researchers.
Analyse Chemischer Reaktionen
Types of Reactions
De(ethyl buytrate) Elagolix Methoxy-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
De(ethyl buytrate) Elagolix Methoxy-d3 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Used as an environmental pollutant standard for detecting contaminants in air, water, soil, sediment, and food.
Wirkmechanismus
De(ethyl buytrate) Elagolix Methoxy-d3 exerts its effects by acting as an intermediate in the synthesis of Elagolix Methoxy-d3 Sodium Salt. Elagolix is a gonadotropin-releasing hormone receptor antagonist that inhibits endogenous GnRH signaling by binding competitively to GnRH receptors in the anterior pituitary gland . This binding suppresses the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in estrogen levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Elagolix: The parent compound, a non-peptide small molecule GnRH receptor antagonist.
NBI-61962: A primary metabolite of Elagolix, with significantly lower potency.
Uniqueness
De(ethyl buytrate) Elagolix Methoxy-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a distinct advantage in metabolic studies and environmental monitoring, where accurate detection and quantification are crucial.
Eigenschaften
Molekularformel |
C28H24F5N3O3 |
|---|---|
Molekulargewicht |
548.5 g/mol |
IUPAC-Name |
3-[(2R)-2-amino-2-phenylethyl]-5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C28H24F5N3O3/c1-16-24(18-10-6-13-23(39-2)25(18)30)26(37)36(15-22(34)17-8-4-3-5-9-17)27(38)35(16)14-19-20(28(31,32)33)11-7-12-21(19)29/h3-13,22H,14-15,34H2,1-2H3/t22-/m0/s1/i2D3 |
InChI-Schlüssel |
AEOBYHAZFRJFPZ-WOWPMFNVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)N)CC4=C(C=CC=C4F)C(F)(F)F)C |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)


![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)

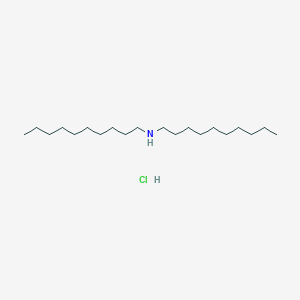
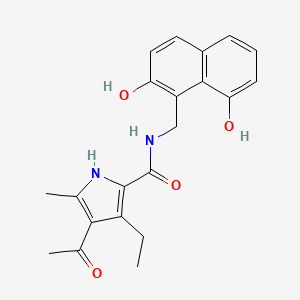
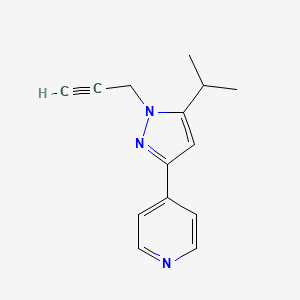
![tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate](/img/structure/B13427495.png)
